molecular formula C15H11F3O3 B6409865 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261749-16-9

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409865
CAS No.: 1261749-16-9
M. Wt: 296.24 g/mol
InChI Key: JKJKBKTXSRFXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 5-position of the benzene ring and a trifluoromethoxy-substituted phenyl group at the 2-position. The trifluoromethoxy group is a key structural motif known to enhance lipophilicity, metabolic stability, and bioactivity in medicinal chemistry .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKBKTXSRFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691787
Record name 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261749-16-9
Record name 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethoxybenzene and 5-methylbenzoic acid.

    Suzuki-Miyaura Coupling: A common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This involves the reaction of 4-trifluoromethoxyphenylboronic acid with 5-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 5-methyl-2-(4-trifluoromethoxyphenyl)benzoic acid derivatives with additional carboxylic acid or aldehyde groups.

    Reduction: Formation of alcohol or aldehyde derivatives of the compound.

    Substitution: Formation of new compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

    Material Science: It can be incorporated into polymers or materials with specific properties, such as hydrophobicity or thermal stability.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity Comparison

Compound Activity Type IC50/ED50 Reference
5-Methyl-2-(4'-methylbenzoyloxy)BA Analgesic (ED50) 81.67 ± 12.53 mg/kg
Compound 46 (Thymol-BA conjugate) Antioxidant 11.30 µM
Ascorbic Acid Antioxidant 24.20 µM

Table 2: Predicted Toxicity via QSTR

Compound 0JA Index 1JA Index Predicted LD50 (mg/kg)
Unsubstituted Benzoic Acid Low Low ~1,700
5-Methyl-2-(4-trifluoromethoxyphenyl)BA High High ~200–500 (estimated)

Biological Activity

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethoxy group, enhance its biological activity, making it a candidate for further research into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3O3C_{15}H_{12}F_3O_3. The presence of the trifluoromethoxy group contributes to its lipophilicity, facilitating membrane penetration and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Lipophilicity : The trifluoromethoxy substituent enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively.
  • Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, influencing metabolic pathways and cellular responses.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzoic acids can inhibit cancer cell growth through mechanisms such as DNA intercalation and apoptosis induction.

CompoundCell LineIC50 (µM)
This compoundPanc-10.051
This compoundBxPC-30.066

These values suggest a potent effect on pancreatic cancer cell lines, indicating potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating conditions characterized by chronic inflammation. The mechanisms may involve modulation of signaling pathways associated with inflammatory responses.

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated the effects of various benzoic acid derivatives on cancer cell lines, including Panc-1 and BxPC-3. The results demonstrated that compounds with similar structural motifs had significant inhibitory effects on cell viability, supporting the potential use of this compound in cancer therapy .
  • Inflammation Model : In vitro assays using human fibroblast cells indicated that the compound could reduce levels of inflammatory markers when exposed to pro-inflammatory stimuli. This suggests a dual role in both anticancer and anti-inflammatory pathways .

Research Applications

This compound is being investigated for various applications:

  • Drug Development : As a lead compound in designing new anticancer agents.
  • Biochemical Research : To study enzyme interactions and metabolic pathways influenced by benzoic acid derivatives.
  • Material Science : Due to its stability and unique properties, it may be useful in developing specialty chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.